molecular formula C9H19NO B14415798 2,2,3,3-Tetramethylpiperidin-1-ol CAS No. 84562-84-5

2,2,3,3-Tetramethylpiperidin-1-ol

Cat. No.: B14415798
CAS No.: 84562-84-5
M. Wt: 157.25 g/mol
InChI Key: UFCONGYNRWGVGH-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylpiperidin-1-ol is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring, specifically at the 2, 2, 3, and 3 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylpiperidin-1-ol typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method is the alkylation of piperidine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalytic systems and optimized reaction parameters ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2,2,3,3-Tetramethylpiperidin-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a stabilizer in radical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and neuroprotective agent.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. In biological systems, it may interact with enzymes and proteins, modulating their activity and contributing to its protective effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-ol: Another piperidine derivative with similar structural features but different positional methyl groups.

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

Uniqueness

2,2,3,3-Tetramethylpiperidin-1-ol is unique due to its specific methyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and specific reactivity are required.

Properties

CAS No.

84562-84-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-hydroxy-2,2,3,3-tetramethylpiperidine

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-10(11)9(8,3)4/h11H,5-7H2,1-4H3

InChI Key

UFCONGYNRWGVGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1(C)C)O)C

Origin of Product

United States

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